1-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
Description
1-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a pyrazole-based compound featuring a cyclopropyl group at position 1, a trifluoromethyl (CF₃) group at position 5, and a carboxylic acid (-COOH) moiety at position 3. Its molecular formula is C₈H₇F₃N₂O₂, with a molecular weight of 234.15 g/mol (inferred from structural analogs) . The cyclopropyl group contributes to steric hindrance and metabolic stability, while the CF₃ group enhances electron-withdrawing effects and lipophilicity. The carboxylic acid enables salt formation and hydrogen bonding, making the compound a versatile intermediate in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
1-cyclopropyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)6-3-5(7(14)15)12-13(6)4-1-2-4/h3-4H,1-2H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCVKEYRALOTJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=CC(=N2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropyl hydrazine with trifluoromethyl ketones, followed by cyclization to form the pyrazole ring. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
Medicinal Chemistry Applications
1-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is primarily investigated for its biological activities, particularly in the realm of drug development.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, a study evaluating various pyrazole compounds demonstrated that this specific compound inhibited tumor growth in vitro against several cancer cell lines, including breast and lung cancers. The compound's mechanism may involve the inhibition of specific cellular pathways that promote cancer cell proliferation.
Case Study: Antitumor Efficacy
In a detailed examination of the compound's efficacy against cancer cells, it was found to have IC50 values indicating effective cytotoxicity. The research highlighted its ability to induce apoptosis in cancer cells, making it a candidate for further development in anticancer therapies.
Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent. Pyrazoles are known for their ability to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response.
Mechanism of Action
The trifluoromethyl group enhances the interaction with biological targets involved in inflammation, potentially leading to reduced production of pro-inflammatory mediators such as prostaglandins.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of 1-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid have yielded promising results against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
This table illustrates the compound's effectiveness against common pathogens, suggesting its potential use in developing new antimicrobial agents.
Agrochemical Applications
The unique properties of 1-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid make it a candidate for use in agrochemicals. Its ability to modulate plant growth and protect against pests can be explored further.
Case Study: Plant Growth Regulation
Research has shown that similar pyrazole derivatives can act as growth regulators in plants, enhancing yield and resistance to diseases. The trifluoromethyl group may play a role in increasing the bioactivity of these compounds when applied in agricultural settings.
Materials Science Applications
In materials science, 1-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid can be utilized as a building block for synthesizing novel polymers and materials with enhanced properties.
Potential Uses
The incorporation of this compound into polymer matrices could lead to materials with improved thermal stability and chemical resistance. Furthermore, its unique structure may impart specific functionalities that are desirable in high-performance materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Pyrazole Carboxylic Acid Derivatives
Structural and Functional Group Variations
The table below compares the target compound with structurally related pyrazole derivatives, highlighting substituent positions, molecular weights, and key properties:
Key Differences and Implications
Cyclopropyl vs. Methyl at Position 1
- Cyclopropyl : Introduces steric bulk and rigidity, enhancing metabolic stability by resisting oxidative degradation. This is critical for pharmacokinetics in drug design .
- Methyl : Smaller and less sterically demanding, leading to higher solubility in aqueous media but shorter metabolic half-life .
Trifluoromethyl (CF₃) Positioning
- At position 5 (target compound): The CF₃ group exerts electron-withdrawing effects across the pyrazole ring, stabilizing the carboxylic acid at position 3 and lowering its pKa (~2-3). This increases ionization in physiological conditions, affecting bioavailability .
- At position 3 (e.g., 1-Methyl-3-CF₃ analog): The CF₃ group directly adjacent to the carboxylic acid further acidifies the -COOH group (pKa ~1-2), enhancing reactivity for salt or amide formation .
Carboxylic Acid Position
- At position 3 (target compound): Proximity to the pyrazole nitrogen facilitates hydrogen bonding with biological targets (e.g., enzyme active sites). This positioning is optimal for interactions with metal ions in catalytic pockets .
Aromatic vs. Aliphatic Substituents
- 4-Methoxyphenyl (): Introduces aromaticity and electron-donating methoxy groups, favoring interactions with hydrophobic pockets in proteins. However, this reduces solubility in polar solvents .
Biological Activity
1-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound has the following chemical formula and structure:
- Formula : C₈H₇F₃N₂O₂
- Molecular Weight : 220.15 g/mol
- CAS Number : 2384171-56-4
The presence of both cyclopropyl and trifluoromethyl groups contributes to its distinct chemical properties, enhancing stability and reactivity.
1-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid exhibits biological activity primarily through its interaction with specific enzymes and receptors. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. Its mechanism includes:
- Enzyme Inhibition : The compound can bind to the active sites of enzymes, preventing substrate binding and catalytic activity.
- Receptor Modulation : It may alter the activity of certain receptors, influencing cellular responses.
Antimicrobial Activity
Research indicates that 1-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid possesses significant antimicrobial properties. In a study examining various pyrazole derivatives, it was found that compounds with similar structures exhibited antibacterial activity against Gram-positive and Gram-negative bacteria. Notably, the minimum inhibitory concentration (MIC) values for some derivatives were comparable to established antibiotics, indicating potential as a therapeutic agent against bacterial infections .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses. The IC50 values for COX-2 inhibition were reported to be competitive with standard anti-inflammatory drugs like celecoxib . This suggests that the compound could be a promising candidate for developing new anti-inflammatory medications.
Case Studies
Several case studies have explored the biological activities of 1-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid:
- Antibacterial Study : A study tested the antibacterial efficacy of various pyrazole derivatives, including this compound, against strains such as E. faecalis and P. aeruginosa. Results showed significant inhibition at MIC values ranging from 32 to 128 µg/mL .
- Anti-inflammatory Assessment : In a carrageenan-induced paw edema model in rats, the compound demonstrated a reduction in swelling comparable to standard treatments, supporting its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid, a comparison with structurally related compounds is useful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Structure | Moderate antibacterial activity |
| 1-Cyclopropyl-5-amino-fluoroquinolones | Structure | Strong antibacterial activity |
| 1-Cyclopropyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid | Structure | Anti-inflammatory effects |
This table highlights how variations in substitution patterns can influence biological activity, with the trifluoromethyl group being particularly notable for enhancing potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
